molecular formula C23H22ClN3O4S B14980219 {4-[2-(3-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

{4-[2-(3-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(cyclopropyl)methanone

Cat. No.: B14980219
M. Wt: 472.0 g/mol
InChI Key: ITTTZLIUAGGZSB-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chlorophenyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The cyclopropanecarbonylpiperazine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropanecarbonylpiperazine moiety distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties and making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H22ClN3O4S

Molecular Weight

472.0 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H22ClN3O4S/c24-18-6-4-5-17(15-18)20-25-21(32(29,30)19-7-2-1-3-8-19)23(31-20)27-13-11-26(12-14-27)22(28)16-9-10-16/h1-8,15-16H,9-14H2

InChI Key

ITTTZLIUAGGZSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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